The Strategic Utility of 5-Bromo-1H-pyrrole-3-carbaldehyde: A Technical Guide for Synthetic and Medicinal Chemists
The Strategic Utility of 5-Bromo-1H-pyrrole-3-carbaldehyde: A Technical Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole-3-carbaldehyde Scaffold in Modern Drug Discovery
The pyrrole ring is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in medicinal chemistry.[2] Within the diverse family of pyrrole derivatives, those bearing a carbaldehyde group at the C-3 position are of particular strategic importance. This functional group serves as a versatile handle for a wide array of synthetic elaborations, enabling the construction of complex molecular architectures with diverse biological activities.[3]
This guide focuses on a key member of this class, 5-Bromo-1H-pyrrole-3-carbaldehyde , a halogenated pyrrole derivative that has emerged as a critical building block in the synthesis of modern pharmaceuticals. We will delve into its known properties, discuss synthetic strategies for its preparation, and illuminate its pivotal role as a key intermediate in the synthesis of the potassium-competitive acid blocker, Vonoprazan.
Core Compound Profile: 5-Bromo-1H-pyrrole-3-carbaldehyde
While detailed experimental data for 5-Bromo-1H-pyrrole-3-carbaldehyde is not extensively available in the public domain, its fundamental chemical identity and predicted properties provide a solid foundation for its application in synthesis.
| Property | Value | Source |
| CAS Number | 881676-32-0 | [4] |
| Molecular Formula | C₅H₄BrNO | [4] |
| Molecular Weight | 173.99 g/mol | [4] |
| Predicted Boiling Point | 299.6 ± 20.0 °C | |
| Predicted Density | 1.819 ± 0.06 g/cm³ |
The presence of a bromine atom at the 5-position and a carbaldehyde group at the 3-position of the pyrrole ring endows this molecule with a unique reactivity profile, making it a valuable synthon for targeted drug development.
Strategic Synthesis of Substituted Pyrrole-3-carbaldehydes
The synthesis of C-3 functionalized pyrroles, particularly those bearing a carbaldehyde group, has historically presented a synthetic challenge.[3] However, recent advancements in multicomponent reactions and novel cyclization strategies have provided more efficient access to this important class of compounds.
One promising approach for the synthesis of functionalized pyrrole-3-carbaldehydes involves a one-pot, three-component reaction utilizing a bromo-substituted triazine, terminal alkynes, and primary amines. This method, catalyzed by palladium and silver, offers a flexible and efficient route to a variety of 1,5-substituted pyrrole-3-carbaldehydes.[5]
Illustrative Synthetic Workflow: A General Protocol
The following diagram illustrates a generalized workflow for the synthesis of substituted pyrrole-3-carbaldehydes, a strategy that could be adapted for the preparation of 5-Bromo-1H-pyrrole-3-carbaldehyde.
Caption: Generalized workflow for the synthesis of substituted pyrrole-3-carbaldehydes.
Experimental Protocol: A Representative Synthesis
Step 1: Vilsmeier-Haack Formylation of a Protected Pyrrole
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To a solution of a suitable N-protected pyrrole in an anhydrous solvent (e.g., dichloromethane), add the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) at 0 °C.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with an aqueous solution of sodium acetate and stir vigorously.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-protected pyrrole-3-carbaldehyde.
Step 2: Bromination of the Pyrrole Ring
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Dissolve the N-protected pyrrole-3-carbaldehyde in a suitable solvent (e.g., tetrahydrofuran).
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Cool the solution to -78 °C and add a solution of N-bromosuccinimide (NBS) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction with aqueous sodium thiosulfate.
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Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography to obtain the N-protected 5-bromo-1H-pyrrole-3-carbaldehyde.
Step 3: Deprotection of the Pyrrole Nitrogen
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Treat the N-protected 5-bromo-1H-pyrrole-3-carbaldehyde with a suitable deprotecting agent (e.g., trifluoroacetic acid for a Boc group, or a fluoride source for a silyl group).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and extract the product.
-
Wash, dry, and concentrate the organic extracts.
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Purify the final product, 5-Bromo-1H-pyrrole-3-carbaldehyde, by recrystallization or column chromatography.
Spectroscopic Characterization of Pyrrole-3-carbaldehydes
Definitive spectroscopic data for 5-Bromo-1H-pyrrole-3-carbaldehyde is not publicly available. However, the expected spectroscopic features can be inferred from the analysis of closely related, well-characterized pyrrole-3-carbaldehyde derivatives.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a typical 5-bromo-1H-pyrrole-3-carbaldehyde, one would expect to observe:
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A singlet for the aldehydic proton, typically downfield in the region of 9.5-10.0 ppm.
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Two doublets in the aromatic region corresponding to the protons at the C-2 and C-4 positions of the pyrrole ring. The coupling constant between these two protons would be characteristic of a cis-relationship on a five-membered ring.
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A broad singlet for the N-H proton, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be expected to show five distinct signals:
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A signal for the carbonyl carbon of the aldehyde group, typically in the range of 180-190 ppm.
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Four signals in the aromatic region corresponding to the four carbons of the pyrrole ring. The carbon bearing the bromine atom (C-5) would be shifted upfield compared to the other carbons due to the heavy atom effect.
Mass Spectrometry
In the mass spectrum, the molecular ion peak would be expected, along with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2). Fragmentation would likely involve the loss of the formyl group (CHO) and potentially the bromine atom.
Application in Drug Synthesis: The Case of Vonoprazan
The strategic importance of 5-Bromo-1H-pyrrole-3-carbaldehyde is exemplified by its role as a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders.[6][7]
The synthesis of Vonoprazan involves the coupling of a substituted pyrrole moiety with a pyridine sulfonyl chloride, followed by reductive amination. The 5-bromo-1H-pyrrole-3-carbaldehyde scaffold provides the necessary functionality for these key transformations.
The following diagram illustrates the pivotal role of a substituted pyrrole-3-carbaldehyde in the synthesis of Vonoprazan.
Caption: The role of a substituted pyrrole-3-carbaldehyde in the synthesis of Vonoprazan.
Safety and Handling
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Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
5-Bromo-1H-pyrrole-3-carbaldehyde stands as a testament to the power of functionalized heterocyclic compounds in modern drug discovery. While a comprehensive experimental characterization of this molecule is not yet in the public domain, its established role as a key intermediate in the synthesis of Vonoprazan underscores its significance. The synthetic strategies and reactivity patterns of the broader class of substituted pyrrole-3-carbaldehydes provide a solid framework for the effective utilization of this and related compounds in the development of novel therapeutics. As the demand for more effective and targeted drugs continues to grow, the strategic application of such versatile building blocks will undoubtedly play an increasingly crucial role in advancing the frontiers of medicinal chemistry.
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